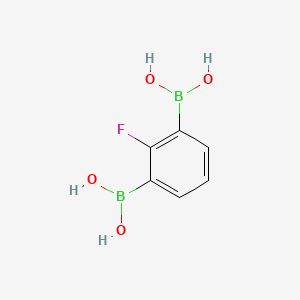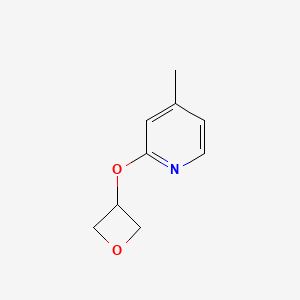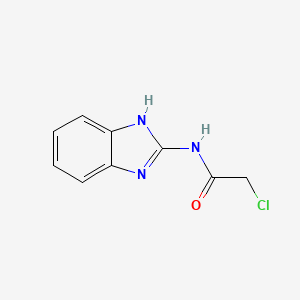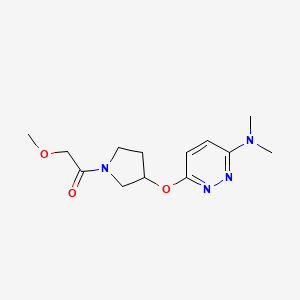
2-Fluorophenyl-1,3-diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorophenyl-1,3-diboronic acid is a chemical compound used for the preparation of biologically active biphenyls and arylboron difluoride Lewis acids . It’s a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular formula of this compound is C6H6B2F2O4 . More detailed structural information might be available in specific scientific literature or databases.Chemical Reactions Analysis
Boronic acids, including this compound, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This property has been utilized in various sensing applications .Applications De Recherche Scientifique
Synthesis and Characterization
- Organoboron Compound Development : 2-Fluorophenyl-1,3-diboronic acid, as a type of diboronic acid, is synthesized through reactions involving methyl borate and difunctional Grignard reagents. These diboronic acids are characterized by their resistance to aerial oxidation and their ability to form cyclic esters with various diols, which is significant in the field of organic synthesis (Coutts, Goldschmid, & Musgrave, 1970).
Tautomeric Equilibria and Structural Analysis
- Tautomeric Equilibria : Functionalized 2-formylphenylboronic acids, including variants like this compound, can undergo tautomeric rearrangements in solution, leading to the formation of corresponding oxaboroles. These structural transformations and the effects of substituents like fluorine on these processes have been a subject of research, providing insights into the reactivity and stability of these compounds (Luliński et al., 2007).
Biological Activity
- Antifungal Properties : Derivatives of 2-Fluorophenylboronic acid have shown antifungal activity against strains like Aspergillus and Candida, highlighting their potential in developing new antifungal agents. The structure-activity relationship, particularly the position of the fluorine substituent, plays a crucial role in their efficacy (Borys et al., 2019).
Sensor and Detection Applications
- Fluorescence Sensitivity to Carbohydrates : Certain diboronic acids, including this compound derivatives, have been used in developing fluorescence-based sensors for carbohydrates like D-fructose, demonstrating their potential in analytical chemistry and bio-sensing applications (Zhang et al., 2014).
Chemical Transformations and Synthesis
- Halodeboronation Studies : Research involving this compound includes studies on halodeboronation reactions, which are crucial in organic synthesis for introducing various functional groups into aromatic compounds. This expands the utility of these compounds in complex organic syntheses (Szumigala et al., 2004).
Glucose Sensing
- Glucose Sensing Mechanism : Boronic acids, including this compound, have been investigated for their role in glucose sensing, utilizing their binding affinity to sugars. This research contributes to the development of sensitive and selective glucose sensors, which are vital in medical diagnostics, particularly for diabetes management (Huang et al., 2013).
Oncological Research
- Anticancer Potential : Certain derivatives of 2-Fluorophenylboronic acid have been examined for their antiproliferative effects on cancer cells. The studies focus on their ability to induce cell cycle arrest and apoptosis, specifically in ovarian cancer cells, marking their significance in experimental oncology (Psurski et al., 2018).
Mécanisme D'action
Target of Action
2-Fluorophenyl-1,3-diboronic acid is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are alkyl boronic esters, specifically 1°, 2°, and 3° alkyl boronic esters .
Mode of Action
The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The action of this compound results in the formal anti-Markovnikov alkene hydromethylation of its targets . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol, and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s susceptibility to hydrolysis can be considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
(3-borono-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVHMMKXCCYYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)B(O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7B2FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)

![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)


![3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)

![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)
![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)
